6-Acetamidopicolinic acid 6-Acetamidopicolinic acid
Brand Name: Vulcanchem
CAS No.: 26893-72-1
VCID: VC20898458
InChI: InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
SMILES: CC(=O)NC1=CC=CC(=N1)C(=O)O
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

6-Acetamidopicolinic acid

CAS No.: 26893-72-1

Cat. No.: VC20898458

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

6-Acetamidopicolinic acid - 26893-72-1

Specification

CAS No. 26893-72-1
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 6-acetamidopyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Standard InChI Key LOMWKYHCHCZVCC-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=N1)C(=O)O
Canonical SMILES CC(=O)NC1=CC=CC(=N1)C(=O)O

Introduction

PropertyValueBasis
Molecular FormulaC₈H₈N₂O₃Structural composition
Molecular Weight180.16 g/molCalculated from atomic weights
Physical AppearanceWhite to off-white crystalline solidBased on similar pyridine derivatives
SolubilityModerately soluble in water; soluble in polar organic solventsBased on functional group analysis
Melting PointExpected range: 180-220°CEstimated from similar compounds
pKa~3-4 (carboxylic acid group)Estimated from similar pyridine carboxylic acids

Chemical Reactions and Transformations

6-Acetamidopicolinic acid can participate in various chemical reactions characteristic of its functional groups. Based on its structure and the known chemistry of related compounds, the following reactions and transformations are anticipated:

Hydrolysis of the Acetamido Group

As demonstrated in the synthesis section, the acetamido group of 6-acetamidopicolinic acid can undergo hydrolysis under basic conditions to yield 6-aminopicolinic acid. This reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon of the acetamido group . The reaction can be represented as:

6-Acetamidopicolinic acid + NaOH → 6-Aminopicolinic acid + Sodium acetate

Carboxylic Acid Reactions

The carboxylic acid group at the 2-position can undergo typical reactions of carboxylic acids:

  • Esterification: Reaction with alcohols to form esters

  • Amidation: Reaction with amines to form amides

  • Reduction: Conversion to primary alcohols using reducing agents

  • Salt formation: Deprotonation with bases to form carboxylate salts

Metal Coordination

Like picolinic acid, 6-acetamidopicolinic acid can potentially function as a bidentate chelating agent for metal ions. Picolinic acid is known to chelate elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . The presence of the acetamido group at the 6-position may modify the chelating properties, potentially creating tri-dentate coordination possibilities with certain metal ions.

Table 2: Potential Chemical Transformations of 6-Acetamidopicolinic Acid

Reaction TypeReagentsExpected ProductPotential Applications
HydrolysisNaOH, heat6-Aminopicolinic acidPharmaceutical intermediates
EsterificationROH, H⁺ catalyst6-Acetamidopicolinic acid estersModified solubility, prodrugs
AmidationR-NH₂, coupling agent6-Acetamidopicolinic acid amidesPeptide-like structures
Metal ChelationMetal ions (Zn²⁺, Fe²⁺, etc.)Metal complexesNutritional supplements, catalysts
ReductionLiAlH₄ or NaBH₄6-Acetamido-2-(hydroxymethyl)pyridineAlcohol derivatives

Applications in Pharmaceutical Research

The primary application of 6-acetamidopicolinic acid appears to be as a synthetic intermediate in the preparation of 6-aminopicolinic acid, which may have pharmaceutical applications . Based on the chemistry and biology of related compounds, potential pharmaceutical applications for derivatives of 6-acetamidopicolinic acid might include:

Metal Chelation Therapeutics

Picolinic acid is known to function as a bidentate chelating agent for various metal ions . Modified derivatives like 6-acetamidopicolinic acid could potentially serve as the basis for metal chelation therapies designed to:

  • Address metal imbalances in conditions like Wilson's disease (copper overload)

  • Deliver essential trace elements in bioavailable forms

  • Remove toxic heavy metals from the body

Neuroprotective Agents

Research on picolinic acid has suggested neuroprotective effects . Derivatives of 6-acetamidopicolinic acid might be investigated for similar properties, potentially applicable to neurodegenerative disorders.

Antimicrobial Development

High concentrations of picolinic acid have demonstrated antimicrobial effects against Mycobacterium avium complex (MAC) . The modified structure of 6-acetamidopicolinic acid might yield compounds with enhanced or more selective antimicrobial properties.

Building Blocks for Drug Synthesis

As a bifunctional compound containing both carboxylic acid and acetamido groups, 6-acetamidopicolinic acid represents a valuable building block for the synthesis of more complex pharmaceutical entities, particularly those based on functionalized pyridine scaffolds.

Table 3: Potential Pharmaceutical Applications of 6-Acetamidopicolinic Acid and Derivatives

Application AreaMechanismPotential AdvantageDevelopment Stage
Metal Chelation TherapyFormation of stable metal complexesModified bioavailability of essential metalsTheoretical
NeuroprotectionPossible modulation of kynurenine pathwayNovel mechanism for neurodegenerative diseasesEarly research
Antimicrobial AgentsMetal chelation preventing microbial metal acquisitionResistance-evading mechanismTheoretical
ImmunomodulationPossible influence on macrophage activationNovel immune system regulationTheoretical
Synthetic Building BlockIncorporation into complex drug moleculesVersatile functionalized scaffoldCurrent application

Analytical Methods for Detection and Quantification

Standard analytical techniques would be applicable for the detection and quantification of 6-acetamidopicolinic acid. Based on its chemical structure and the methods commonly used for similar compounds, the following analytical approaches would be suitable:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide structural confirmation and purity assessment. Characteristic signals would include those from the pyridine ring protons, the acetamido methyl group, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the carboxylic acid (C=O stretch at ~1700-1725 cm⁻¹), amide (C=O stretch at ~1630-1680 cm⁻¹), and pyridine ring.

  • UV-Visible Spectroscopy: The pyridine ring would provide characteristic absorption in the UV region, potentially useful for quantitative analysis.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be suitable for both qualitative and quantitative analysis.

  • Gas Chromatography (GC): Would require derivatization (e.g., trimethylsilylation of the carboxylic acid group) prior to analysis.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.

Mass Spectrometry

Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), would provide both molecular weight confirmation and structural information through fragmentation patterns.

For 6-acetamidopicolinic acid (C₈H₈N₂O₃), the expected molecular ion [M+H]⁺ would appear at m/z 181.

Elemental Analysis

Combustion analysis for C, H, and N content would provide compositional verification, with theoretical values of C (53.33%), H (4.48%), and N (15.55%) for C₈H₈N₂O₃.

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